molecular formula C10H6F2N2O2 B11789760 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile

2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile

Cat. No.: B11789760
M. Wt: 224.16 g/mol
InChI Key: XMOWWNWNMWKHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile is a chemical compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with appropriate reagents to introduce the difluoromethoxy and acetonitrile groups. One common method involves the use of 2-(benzo[d]oxazol-2-yl)aniline and 4-(difluoromethoxy)benzaldehyde in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)acetonitrile
  • 2-(4-Methoxybenzo[d]oxazol-2-yl)acetonitrile
  • 2-(4-Chlorobenzo[d]oxazol-2-yl)acetonitrile

Uniqueness

2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-1,3-benzoxazol-2-yl]acetonitrile

InChI

InChI=1S/C10H6F2N2O2/c11-10(12)16-7-3-1-2-6-9(7)14-8(15-6)4-5-13/h1-3,10H,4H2

InChI Key

XMOWWNWNMWKHQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.